
Pyranthrene-8,16-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyranthrene-8,16-diol is a chemical compound with the molecular formula C30H16O2. It is a derivative of pyranthrene, a polycyclic aromatic hydrocarbon composed of eight benzene rings fused together. This compound is characterized by the presence of two hydroxyl groups at the 8th and 16th positions of the pyranthrene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyranthrene-8,16-diol can be synthesized through the reduction of pyranthrene-8,16-dione. This reduction can be achieved using zinc dust, acetic acid, and pyridine . The reaction conditions typically involve heating the mixture to facilitate the reduction process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Pyranthrene-8,16-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Zinc dust and acetic acid are commonly used for reduction reactions.
Substitution: Reagents such as halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of pyranthrene-8,16-dione.
Reduction: Reduction can yield pyranthrene.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
Pyranthrene-8,16-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other polycyclic aromatic compounds.
Biology: Its photophysical properties make it useful for biological imaging and sensing.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of pyranthrene-8,16-diol involves its interaction with cellular components. It has been shown to cause oxidative stress and DNA damage within cells . The molecular targets include cellular DNA and proteins, leading to disruptions in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyranthrene: The parent compound without hydroxyl groups.
Pyranthrene-8,16-dione: The oxidized form of pyranthrene-8,16-diol.
Other Diols: Compounds with two hydroxyl groups, such as ethylene glycol and propylene glycol.
Uniqueness
This compound is unique due to its specific structure and the position of the hydroxyl groups, which impart distinct chemical and photophysical properties
Properties
CAS No. |
64630-79-1 |
|---|---|
Molecular Formula |
C30H16O2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
pyranthrene-8,16-diol |
InChI |
InChI=1S/C30H16O2/c31-29-19-7-3-1-5-17(19)23-13-15-9-12-22-28-24(18-6-2-4-8-20(18)30(22)32)14-16-10-11-21(29)27(23)25(16)26(15)28/h1-14,31-32H |
InChI Key |
QOYIRKIPYVISDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=CC6=C7C(=C(C8=CC=CC=C86)O)C=CC(=C3)C7=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


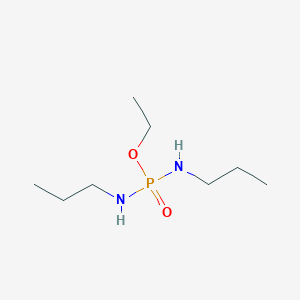
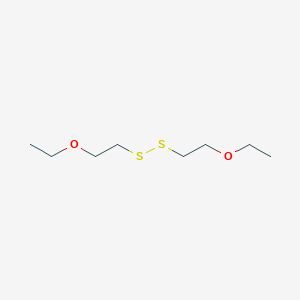
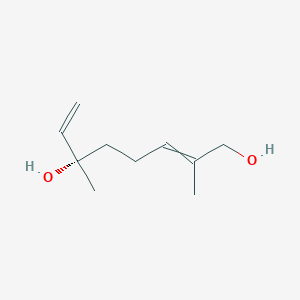
![1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14483635.png)
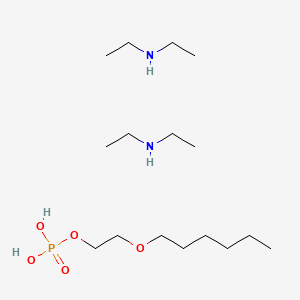
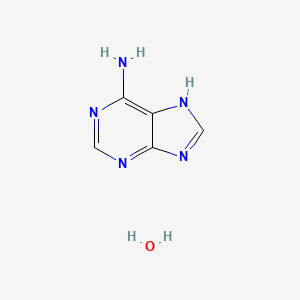
![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)
![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
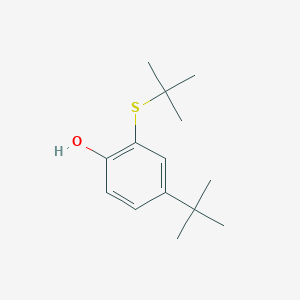
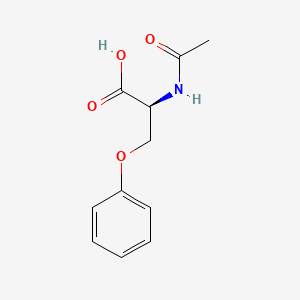
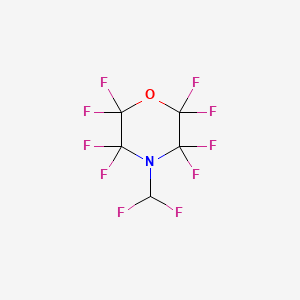
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)
